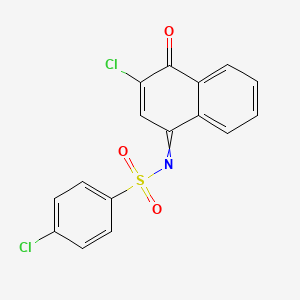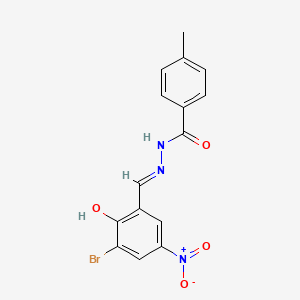
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
Übersicht
Beschreibung
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide, also known as NBD-556, is a chemical compound that has shown potential in various scientific research applications.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been studied for its potential in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory properties. In cancer treatment, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory properties, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various tissues.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide involves the inhibition of various enzymes and signaling pathways. 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and angiogenesis. 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide also inhibits the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the antioxidant response and neuroprotection.
Biochemical and Physiological Effects
4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has been found to have various biochemical and physiological effects. In cancer cells, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide induces apoptosis and inhibits angiogenesis, leading to the inhibition of cancer cell growth. In neurons, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide reduces oxidative stress and inflammation, leading to neuroprotection. In various tissues, 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its potential in various scientific research applications. 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide has shown promise in cancer treatment, neuroprotection, and anti-inflammatory properties. Another advantage is its relatively simple synthesis method and high yield. However, one limitation of using 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide in lab experiments is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for the research of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide. One direction is to further investigate its potential in cancer treatment, neuroprotection, and anti-inflammatory properties. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo to determine its efficacy and safety. Additionally, the development of novel analogs of 4-chloro-N-(3-chloro-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide may lead to the discovery of more potent and selective compounds for various scientific research applications.
Eigenschaften
IUPAC Name |
4-chloro-N-(3-chloro-4-oxonaphthalen-1-ylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO3S/c17-10-5-7-11(8-6-10)23(21,22)19-15-9-14(18)16(20)13-4-2-1-3-12(13)15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVBTGUJNQBBFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)Cl)C=C(C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-4-(trifluoromethyl)benzamide](/img/structure/B6132877.png)
![1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone](/img/structure/B6132880.png)
![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-methyl-2-pyridinyl)ethyl]acetamide](/img/structure/B6132900.png)
![2-[(dipropylamino)methyl]-5,5-diethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B6132907.png)

![N,N-dimethyl-3-[4-(propionylamino)phenyl]propanamide](/img/structure/B6132917.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![5-(2-methoxyphenyl)-2-(methylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6132952.png)